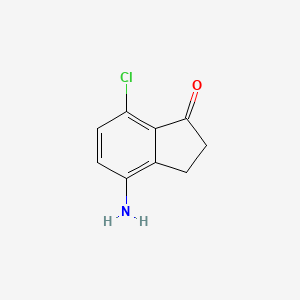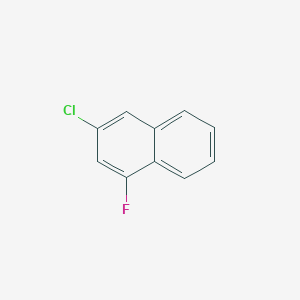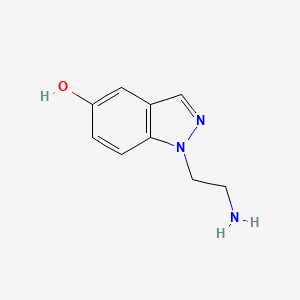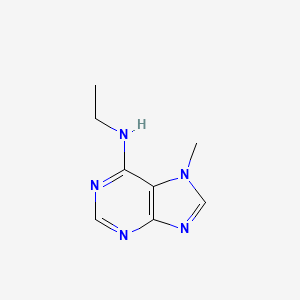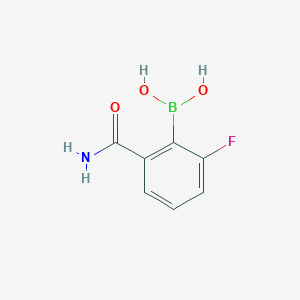![molecular formula C14H16 B15071044 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene CAS No. 61067-23-0](/img/structure/B15071044.png)
3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene is a complex organic compound characterized by its unique cyclopenta[a]indene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality.
化学反应分析
Types of Reactions
3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The specific pathways involved depend on the context of its application and the nature of the target molecules.
相似化合物的比较
Similar Compounds
- 8-Methyl-1,2,3-triphenyl-2,3,8,8a-tetrahydrocyclopenta[a]indene-3,3a,8(1H)-triol
- 1,2,3-triphenyl-2,3,8,8a-tetrahydrocyclopenta[a]indene-3,3a,8(1H)-triol
Uniqueness
3,8a-Dimethyl-1,2,8,8a-tetrahydrocyclopenta[a]indene is unique due to its specific structural features and the presence of dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
61067-23-0 |
|---|---|
分子式 |
C14H16 |
分子量 |
184.28 g/mol |
IUPAC 名称 |
1,3a-dimethyl-3,4-dihydro-2H-cyclopenta[a]indene |
InChI |
InChI=1S/C14H16/c1-10-7-8-14(2)9-11-5-3-4-6-12(11)13(10)14/h3-6H,7-9H2,1-2H3 |
InChI 键 |
VNCBAMQHOZJRJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C3=CC=CC=C3CC2(CC1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


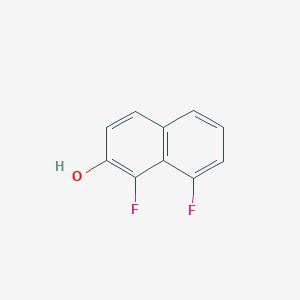

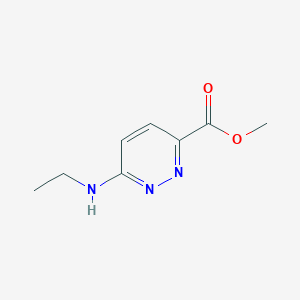
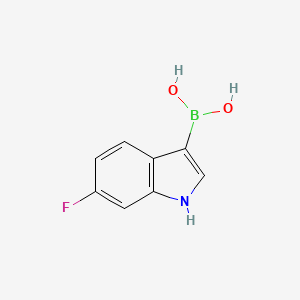
![3,7-Dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B15070986.png)

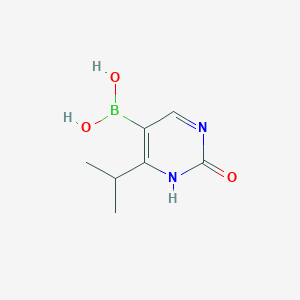
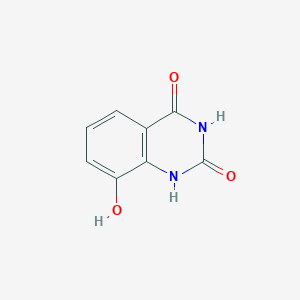
![6-Methoxy-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B15071010.png)
